Comparative Antifungal Potency and Spectrum: Deoxyfusapyrone vs. Fusapyrone
Deoxyfusapyrone exhibits potent antifungal activity against a range of filamentous fungi, with a minimum inhibitory concentration (MIC) range of 0.78–6.25 µg/mL at 24 hours against key plant pathogens including Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum [1]. In head-to-head comparisons, fusapyrone (the direct analog) consistently showed higher potency than deoxyfusapyrone across multiple fungal species. Specifically, fusapyrone was more active than deoxyfusapyrone against Alternaria alternata, Ascochyta rabiei, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum in disk diffusion assays [2]. This differential potency is critical for applications where a specific level of antifungal activity is required, and substituting deoxyfusapyrone with fusapyrone would result in a different efficacy profile.
| Evidence Dimension | Antifungal potency (MIC) |
|---|---|
| Target Compound Data | MIC range 0.78–6.25 µg/mL (24 h) against B. cinerea, A. parasiticus, P. brevi-compactum |
| Comparator Or Baseline | Fusapyrone (1): MIC range 0.78–6.25 µg/mL (24 h); consistently more active than deoxyfusapyrone in disk diffusion assays against multiple fungal species |
| Quantified Difference | Fusapyrone > deoxyfusapyrone in potency across tested filamentous fungi; MIC values identical for some species but deoxyfusapyrone less potent in disk diffusion |
| Conditions | Broth microdilution (MIC) and disk diffusion assays against filamentous fungi |
Why This Matters
The specific potency profile of deoxyfusapyrone dictates its suitability for applications requiring a defined level of antifungal activity, and substitution with the more potent fusapyrone would alter the effective concentration range and potentially impact selectivity.
- [1] Altomare C, Pengue R, Favilla M, Evidente A, Visconti A. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. J Agric Food Chem. 2004;52(10):2997-3001. View Source
- [2] Altomare C, Perrone G, Zonno MC, Evidente A, Pengue R, Fanti F, Polonelli L. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. J Nat Prod. 2000 Aug;63(8):1131-5. View Source
